Gmlsp

Tachykinin Pharmacology NK-1 Receptor Smooth Muscle Contraction

Reproducibility in substance P pharmacology requires precise analog selection, as N-methylation patterns fundamentally alter metabolic stability and receptor activation. Gmlsp ([pGlu6, N-MeLeu10]SP6-11, CAS 77160-86-2) provides a well-characterized reference compound with 46% spasmogenic potency and tissue-specific stability-enhanced resistance in parotid but not hypothalamic preparations. • 46% relative spasmogenic potency for SAR benchmarking • Tissue-selective metabolic stability enables direct peripheral vs. CNS comparison • Defined N-MeLeu10 modification for NK-1 receptor pharmacology studies Supplied with full analytical documentation. Custom synthesis available; inquire for batch-specific COA and lead times.

Molecular Formula C37H51N7O7S
Molecular Weight 737.9 g/mol
CAS No. 77160-86-2
Cat. No. B1221625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmlsp
CAS77160-86-2
Synonyms6-pGlu-10-N-MeLeu-substance P (6-11)
GMLSP
substance P (6-11), pGlu(6)-N-MeLeu(10)-
substance P (6-11), pyroglutamyl(6)-N-methylleucine(10)-
Molecular FormulaC37H51N7O7S
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)NC
InChIInChI=1S/C37H51N7O7S/c1-23(2)19-28(38-3)36(50)41-27(17-18-52-4)35(49)44-32(46)22-39-33(47)29(20-24-11-7-5-8-12-24)42-37(51)30(21-25-13-9-6-10-14-25)43-34(48)26-15-16-31(45)40-26/h5-14,23,26-30,38H,15-22H2,1-4H3,(H,39,47)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,44,46,49)/t26-,27-,28-,29-,30-/m0/s1
InChIKeyYZNNXTNXIKIONB-IIZANFQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gmlsp: C-Terminal Substance P Hexapeptide Analog


Gmlsp, systematically identified as substance P (6-11), pGlu(6)-N-MeLeu(10)- (CAS 77160-86-2), is a synthetic C-terminal hexapeptide analog of the endogenous neuropeptide substance P. Its sequence, 5-oxo-L-prolyl-L-phenylalanyl-L-phenylalanylglycyl-N-methyl-L-leucyl-L-methioninamide, incorporates a pyroglutamyl (pGlu) residue at the N-terminus and an N-methylleucine modification at position 10. This compound belongs to the tachykinin family of neuropeptides and serves as a research tool for investigating substance P receptor pharmacology, particularly neurokinin-1 (NK-1) receptor-mediated signaling pathways .

Why Gmlsp Cannot Be Substituted with Generic Analogs


Generic substance P (6-11) fragments and other C-terminal hexapeptide analogs exhibit marked differences in metabolic stability and receptor activation profiles, precluding interchangeable use. The introduction of N-methylation at specific residues, as in Gmlsp (N-MeLeu10), fundamentally alters susceptibility to tissue-specific peptidases and modulates spasmogenic potency. Even among N-methylated analogs, the position and number of modifications yield distinct stability-activity trade-offs . Consequently, experimental outcomes are highly dependent on the precise analog selected, and substitution with a structurally similar but functionally divergent analog can lead to irreproducible results or misinterpretation of receptor pharmacology.

Comparative Evidence Against Closest Analogs


Spasmogenic Potency in Guinea Pig Ileum

In the isolated guinea pig ileum spasmogenic assay, Gmlsp (analog II, [pGlu6, N-Me Leu10]SP6-11) demonstrated 46% relative potency compared to the parent hexapeptide [pGlu6]SP6-11 (I), which was assigned a reference potency of 100%. This contrasts with analog III ([pGlu6, N-Me Phe7, N-Me Gly9]SP6-11), which exhibited 65% relative potency, and analog IV ([pGlu6, N-Me Phe7]SP6-11), which showed a substantial drop to only 7% relative potency . Thus, Gmlsp occupies a distinct intermediate position in the potency spectrum among N-methylated substance P analogs.

Tachykinin Pharmacology NK-1 Receptor Smooth Muscle Contraction

Proteolytic Stability in Rat Parotid Slices

In rat parotid slice preparations, Gmlsp ([pGlu6, N-Me Leu10]SP6-11) exhibited enhanced metabolic stability compared to the parent compound [pGlu6]SP6-11, as evidenced by resistance to degradation by parotid-specific peptidases . This tissue-specific stabilization contrasts with analog III ([pGlu6, N-Me Phe7, N-Me Gly9]SP6-11), which was equally susceptible to parotid degradation as the parent peptide . The N-methylation at Leu10 in Gmlsp thus confers selective protection against parotid peptidases without affecting stability in hypothalamic tissue.

Peptide Stability Proteolytic Degradation Ex Vivo Metabolism

Hypothalamic Stability Profile

In rat hypothalamic slice preparations, Gmlsp ([pGlu6, N-Me Leu10]SP6-11) did not demonstrate improved metabolic stability compared to the parent peptide [pGlu6]SP6-11 . This stands in contrast to analog III ([pGlu6, N-Me Phe7, N-Me Gly9]SP6-11), which was significantly more stable than the parent compound in the hypothalamic system . The introduction of a double methylation in analog III (at Phe7 and Gly9) conferred stabilization in both parotid and hypothalamic degrading systems, whereas Gmlsp's single N-methylation at Leu10 provided only parotid-specific protection.

CNS Peptidases Hypothalamic Metabolism Neurokinin Receptor

Structural Distinction from Pro9-Substituted Analogs

Gmlsp incorporates an N-methylleucine residue at position 10, a modification distinct from the Pro9 substitution found in septide ([pGlu6,Pro9]SP6-11). While septide acts as a selective agonist for the NK-1 (SP-P) receptor subtype with 20-75% activity of [pGlu6]SP6-11 in different assays and exhibits a muscular/neuronal potency ratio of 600 in guinea pig ileum , Gmlsp's N-methylation primarily alters metabolic stability without conferring the same degree of receptor subtype selectivity. The N-methyl group sterically hinders peptidase access while maintaining substantial spasmogenic activity (46%) , representing a different design strategy for modulating peptide pharmacology.

Peptide Engineering N-Methylation Receptor Selectivity

Optimal Research Applications for Gmlsp


Tissue-Specific Degradation Pathways in Ex Vivo Models

Gmlsp's distinct stability profile—enhanced resistance in rat parotid slices but not in hypothalamic slices—makes it an ideal probe for dissecting tissue-specific peptidase contributions to substance P inactivation. Researchers can use Gmlsp to selectively prolong peptide half-life in parotid tissue while maintaining native-like degradation in CNS preparations, enabling direct comparison of peripheral versus central metabolic pathways. This application leverages the evidence that Gmlsp is more stable than the parent [pGlu6]SP6-11 in parotid but not hypothalamic systems .

Reference Partial Agonist for NK-1 Receptor Profiling

With a precisely quantified spasmogenic potency of 46% relative to the parent hexapeptide [pGlu6]SP6-11 , Gmlsp provides a well-characterized intermediate efficacy reference point for structure-activity relationship (SAR) studies of substance P analogs. It can be used as a benchmark compound when screening novel analogs to determine whether modifications enhance or diminish functional activity, or as a control in assays requiring partial receptor activation without full agonism.

Differentiating N-Methylation from Proline Substitution Effects

Gmlsp (N-MeLeu10 modification) and septide ([pGlu6,Pro9]SP6-11) represent two distinct structural strategies for altering substance P pharmacology. Gmlsp's N-methylation primarily modulates metabolic stability with modest impact on potency (46%) , whereas septide's Pro9 substitution confers marked NK-1 receptor subtype selectivity (muscular/neuronal ratio = 600) . Parallel use of both compounds enables researchers to decouple stability effects from receptor selectivity effects, facilitating more nuanced understanding of tachykinin receptor pharmacology.

Evaluating Parotid-Specific Peptidase Activity

Given Gmlsp's enhanced stability specifically in rat parotid slice preparations , this compound is particularly suited for studies examining peptidase expression and activity in salivary gland tissues. Researchers investigating the role of substance P in salivary secretion or inflammatory processes of the parotid gland can employ Gmlsp to achieve prolonged local peptide exposure without confounding systemic or CNS stability alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gmlsp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.